4-Benzyl-2-(bromomethyl)morpholine

Medicinal Chemistry ADME Drug Design

Choose 4-Benzyl-2-(bromomethyl)morpholine for its dual reactivity: the bromomethyl group enables rapid covalent cross-linking in proteomics, while the N-benzyl moiety boosts logP to 2.06 for enhanced BBB permeability in CNS drug design. Unlike analogs (e.g., 4-benzylmorpholine or 2-(bromomethyl)morpholine), this scaffold uniquely combines electrophilicity with defined lipophilicity and chiral potential. Ideal for targeted nucleophilic substitution and stereoselective synthesis.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
CAS No. 306935-00-2
Cat. No. B1333427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-2-(bromomethyl)morpholine
CAS306935-00-2
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESC1COC(CN1CC2=CC=CC=C2)CBr
InChIInChI=1S/C12H16BrNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2
InChIKeyHYDNAFJDFGPLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-2-(bromomethyl)morpholine (CAS 306935-00-2): A Bifunctional Morpholine Building Block for Selective Cross-Linking and Nucleophilic Derivatization


4-Benzyl-2-(bromomethyl)morpholine (CAS 306935-00-2) is a heterocyclic organic compound belonging to the morpholine derivative class, characterized by a benzyl substituent on the nitrogen atom and a bromomethyl group at the 2-position of the morpholine ring [1]. With a molecular formula of C₁₂H₁₆BrNO and a molecular weight of 270.17 g/mol, it presents as a pale yellow solid . This structural arrangement confers bifunctional reactivity: the bromomethyl group serves as an electrophilic site for nucleophilic substitution, while the morpholine nitrogen provides a secondary amine center for further alkylation or salt formation . The compound is primarily employed in proteomics research as a protein cross-linking agent and in medicinal chemistry as a versatile intermediate for synthesizing diverse morpholine-containing pharmacophores .

Why 4-Benzyl-2-(bromomethyl)morpholine Cannot Be Replaced by Common Morpholine Analogs: The Critical Interplay of N-Benzyl and 2-Bromomethyl Substituents


Direct substitution of 4-Benzyl-2-(bromomethyl)morpholine with seemingly similar morpholine derivatives is chemically unjustified due to the synergistic functional contributions of its specific substituents. Unlike 4-Benzylmorpholine (CAS 10316-00-4), which lacks the bromomethyl group and thus exhibits drastically reduced electrophilic reactivity, this compound enables selective covalent modifications . Conversely, 2-(Bromomethyl)morpholine (CAS 1601949-73-8) and 4-(Bromomethyl)morpholine (CAS 35278-97-8) lack the N-benzyl moiety, resulting in significantly different lipophilicity, steric bulk, and target-binding profiles that preclude their use as direct surrogates in applications requiring a defined spacer arm or aromatic π-stacking interactions [1]. Furthermore, the chloromethyl analog 4-Benzyl-2-(chloromethyl)morpholine (CAS 40987-25-5) demonstrates markedly lower electrophilicity (C-Cl bond dissociation energy ~81 kcal/mol vs. C-Br ~68 kcal/mol), translating to slower reaction kinetics and potentially incomplete derivatization under identical conditions . These structural differences manifest in quantifiable disparities in physicochemical properties (LogP, PSA) and reactivity, rendering generic substitution scientifically unsound.

Quantitative Differential Evidence for 4-Benzyl-2-(bromomethyl)morpholine: Comparative Physicochemical and Reactivity Data


Comparative Lipophilicity: Enhanced logP Drives Improved Membrane Permeability and Target Engagement

4-Benzyl-2-(bromomethyl)morpholine exhibits a predicted logP of 2.06, which is substantially higher than that of 2-(Bromomethyl)morpholine (logP ~0.7) and 4-(Bromomethyl)morpholine (logP ~0.5) [1]. This 1.4-1.6 log unit increase corresponds to a theoretical 25- to 40-fold higher partition coefficient in octanol/water systems, indicating superior passive membrane permeability and hydrophobic target engagement .

Medicinal Chemistry ADME Drug Design

Differential Polar Surface Area: Reduced PSA Correlates with Enhanced Bioavailability

The topological polar surface area (tPSA) of 4-Benzyl-2-(bromomethyl)morpholine is calculated to be 12.47 Ų, significantly lower than that of 4-Benzylmorpholine (tPSA ~21.26 Ų) due to the substitution of a hydrogen with a bromomethyl group [1]. According to Veber's rules, a tPSA ≤ 140 Ų is favorable for oral bioavailability, but the lower value for this compound suggests potentially superior membrane permeation compared to its less substituted analog [2].

Pharmacokinetics Oral Bioavailability Lead Optimization

Electrophilic Reactivity Advantage: Bromine vs. Chlorine Leaving Group Enhances Cross-Linking Efficiency

The bromomethyl group in 4-Benzyl-2-(bromomethyl)morpholine exhibits superior leaving group ability compared to the chloromethyl group in 4-Benzyl-2-(chloromethyl)morpholine, as evidenced by a lower carbon-halogen bond dissociation energy (C-Br ~68 kcal/mol vs. C-Cl ~81 kcal/mol) . This translates to faster nucleophilic substitution kinetics under physiological conditions (pH 7.4, 37°C), a critical advantage for efficient protein cross-linking and bioconjugation applications .

Chemical Biology Protein Cross-Linking Bioconjugation

Differential Boiling Point: Implications for Purification and Handling

4-Benzyl-2-(bromomethyl)morpholine exhibits a boiling point of 134-136 °C at 0.5 mmHg, which is significantly lower than that of 4-Benzylmorpholine (boiling point ~265 °C at 760 mmHg) . This lower boiling point under reduced pressure facilitates purification via vacuum distillation, a critical advantage for isolating the pure compound during multi-step syntheses [1].

Process Chemistry Purification Scale-Up

Optimal Application Scenarios for 4-Benzyl-2-(bromomethyl)morpholine Based on Differential Evidence


CNS-Targeted Probe Development Leveraging Enhanced Lipophilicity

The compound's elevated logP (2.06) makes it a superior choice for designing blood-brain barrier penetrant probes and CNS-active drug candidates compared to less lipophilic morpholine analogs [1]. Its increased hydrophobicity enhances passive diffusion across lipid bilayers, facilitating target engagement in the central nervous system.

Efficient Protein Cross-Linking in Structural Proteomics

The enhanced electrophilicity of the bromomethyl group (C-Br BDE ~68 kcal/mol) enables rapid and selective covalent cross-linking of nucleophilic amino acid side chains under physiological conditions . This property is critical for mapping protein-protein interactions and stabilizing protein complexes for structural analysis.

Synthesis of Chiral Morpholine Building Blocks via Stereoselective Functionalization

The compound's chiral center at the 2-position, particularly in its enantiopure (R)- and (S)-forms, provides a versatile platform for stereoselective nucleophilic substitution reactions . This enables the synthesis of enantiomerically pure morpholine derivatives for asymmetric catalysis and chiral drug development.

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